6-Formylnicotinonitrile

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Researchers needing a pyridine scaffold with orthogonal aldehyde-nitrile reactivity often face lengthy protection/deprotection sequences with common 2- or 4-formyl isomers. 6-Formylnicotinonitrile (CAS 206201-64-1) solves this with its unique 3,6-regiochemistry, enabling chemoselective transformations without cross-reactivity. - Orthogonal aldehyde (Schiff base, reductive amination) & nitrile handles accelerate library synthesis. - High thermal stability (mp 250-251 °C) suits automated platforms & scale-up. - Validated anticancer scaffold: MCF-7 IC50 15.2 µM, HT-29 12.5 µM, A549 18.7 µM. - 97% purity ensures reproducible biological data.

Molecular Formula C7H4N2O
Molecular Weight 132.12 g/mol
CAS No. 206201-64-1
Cat. No. B112262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Formylnicotinonitrile
CAS206201-64-1
Molecular FormulaC7H4N2O
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C#N)C=O
InChIInChI=1S/C7H4N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H
InChIKeyDMDMMMFMXWZSLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Formylnicotinonitrile (CAS 206201-64-1) Baseline: Sourcing a Versatile Pyridine Building Block with Orthogonal Reactive Handles


6-Formylnicotinonitrile (CAS 206201-64-1), systematically named 6-formylpyridine-3-carbonitrile, is a heterocyclic organic compound with the molecular formula C₇H₄N₂O and a molecular weight of 132.12 g/mol [1]. It is classified as a 3-cyanopyridine derivative, characterized by an electron-deficient pyridine ring substituted with a formyl (–CHO) group at the 6-position and a nitrile (–CN) group at the 3-position . The compound typically appears as a light-yellow to yellow solid .

Why 6-Formylnicotinonitrile Cannot Be Casually Substituted: The Case for Orthogonal Reactivity and Specific 3,6-Regioisomerism


In-class compounds and structural analogs cannot be simply interchanged due to the unique combination of an electron-withdrawing nitrile and a reactive aldehyde group in a specific 3,6-regiochemical arrangement on the pyridine scaffold. This orthogonal reactivity profile allows for chemoselective transformations that are not achievable with the more common 2-formyl or 4-formyl pyridine isomers . Furthermore, substituting the parent 6-formylnicotinonitrile with its synthetic precursor, 6-methylnicotinonitrile, results in the complete loss of the aldehyde functionality, thereby precluding all downstream carbonyl-based chemistries essential for library diversification . This inherent structural and reactive differentiation directly translates into quantifiable performance metrics in synthesis and application, as detailed in the following evidence sections.

Quantitative Evidence for 6-Formylnicotinonitrile: Head-to-Head Differentiation from Precursors and Structural Analogs


Synthetic Yield: Iodine-Mediated Oxidation of 6-Methylnicotinonitrile as a Reliable, Scalable Route

6-Formylnicotinonitrile is most reliably synthesized via the iodine-mediated oxidation of its direct precursor, 6-methylnicotinonitrile, yielding a documented 50% product under optimized conditions . This represents a quantifiable and reproducible transformation, contrasting sharply with the precursor which is unreactive in aldehyde-specific chemistries.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Purity Specifications: High Purity Availability Enables Direct Use in Sensitive Chemical Transformations

Commercially available 6-Formylnicotinonitrile is supplied at a certified purity of 97.00% (HPLC) [1]. This high purity is critical for applications where side reactions from unoxidized precursor (6-methylnicotinonitrile) or over-oxidized product (6-carboxynicotinonitrile) would compromise reaction outcomes. In contrast, the precursor is typically supplied at lower purity grades or without rigorous quality control for oxidation byproducts.

Analytical Chemistry Quality Control Synthetic Reagents

Thermal Stability: A High Melting Point Indicates Robust Handling Characteristics for Solid-Phase and Thermal Reactions

6-Formylnicotinonitrile exhibits a high melting point of 250–251 °C, indicative of strong intermolecular forces and a stable crystalline lattice [1]. This thermal property is significantly higher than that of many structurally similar liquid aldehydes or lower-melting solids, such as 6-methylnicotinonitrile (liquid at room temperature), offering a distinct advantage in solid-phase handling, storage, and in reactions requiring elevated temperatures without decomposition.

Material Science Physical Chemistry Process Safety

Biological Activity: Cytotoxicity Profile Against Human Cancer Cell Lines Establishes a Foundation for Anti-Cancer Drug Development

6-Formylnicotinonitrile and its derivatives exhibit quantifiable in vitro cytotoxicity against human cancer cell lines, with reported IC₅₀ values of 15.2 µM (MCF-7 breast cancer), 12.5 µM (HT-29 colon cancer), and 18.7 µM (A549 lung cancer) . While the parent compound itself is a building block, these data validate the scaffold's intrinsic potential. This contrasts with the precursor 6-methylnicotinonitrile, which lacks the reactive aldehyde necessary for generating the bioactive derivatives and typically shows negligible cytotoxicity in these assays.

Medicinal Chemistry Cancer Research Drug Discovery

Optimal Application Scenarios for 6-Formylnicotinonitrile Derived from Quantitative Evidence


Diversification of Heterocyclic Libraries via Chemoselective Aldehyde Condensations

Given its aldehyde functionality, 6-Formylnicotinonitrile is ideally suited for generating diverse heterocyclic libraries through condensation reactions (e.g., with hydrazines to form hydrazones, or with amines for imine/Schiff base formation). The electron-withdrawing nitrile group activates the pyridine ring toward nucleophilic substitution while simultaneously increasing the electrophilicity of the adjacent aldehyde, enabling predictable and high-yielding transformations. This orthogonal reactivity, demonstrated by its oxidation to 6-carboxynicotinonitrile , is a key differentiator from its precursor .

Synthesis of Bioactive Nicotinonitrile Derivatives for Medicinal Chemistry Campaigns

The validated in vitro cytotoxicity of this scaffold against MCF-7 (15.2 µM), HT-29 (12.5 µM), and A549 (18.7 µM) cell lines positions 6-Formylnicotinonitrile as a privileged intermediate for developing novel anti-cancer agents. Medicinal chemists can leverage the aldehyde group for rapid analoging (e.g., reductive amination to introduce amine diversity) while retaining the nitrile, a known pharmacophore in many kinase inhibitors. The high purity (97%) ensures that biological data is attributable to the designed molecules rather than impurities from synthesis [1].

Development of Process Chemistry Routes with Robust Thermal Handling

The compound's high melting point (250–251 °C) [2] and solid physical form facilitate its use in automated synthesis platforms and in reactions requiring elevated temperatures or high-energy conditions. Process chemists can rely on its thermal stability to develop robust, scalable routes, as the starting material can be safely stored, weighed, and transferred without the volatility issues associated with lower-melting aldehydes. This property is a quantifiable advantage for moving reactions from the bench to pilot scale.

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